(Z)-Methyl icos-11-enoate

Catalog No.
S625830
CAS No.
2390-09-2
M.F
C21H40O2
M. Wt
324.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-Methyl icos-11-enoate

CAS Number

2390-09-2

Product Name

(Z)-Methyl icos-11-enoate

IUPAC Name

methyl (Z)-icos-11-enoate

Molecular Formula

C21H40O2

Molecular Weight

324.5 g/mol

InChI

InChI=1S/C21H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h10-11H,3-9,12-20H2,1-2H3/b11-10-

InChI Key

RBKMRGOHCLRTLZ-KHPPLWFESA-N

SMILES

Array

Synonyms

(11Z)-11-Eicosenoic Acid Methyl Ester; (Z)-11-Eicosenoic Acid Methyl Ester; Methyl (Z)-11-Eicosenoate; Methyl 11(Z)-Eicosenoate; Methyl 11-cis-Eicosenoate; cis-11-Eicosenoic Acid Methyl Ester

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCC(=O)OC

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCCC(=O)OC

The exact mass of the compound Methyl cis-11-eicosenoate is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of fatty acid methyl ester in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

(Z)-Methyl icos-11-enoate, also known as methyl cis-11-eicosenoate, is a C20:1 monounsaturated fatty acid methyl ester (FAME) with a single double bond in the cis (or Z) configuration at the 11th carbon position. This specific molecular geometry is crucial, as it dictates the compound's physical properties, such as its liquid state at room temperature, and its biological activity. It serves as a well-defined chemical intermediate and a standard for identifying its parent fatty acid, gondoic acid, in complex mixtures from natural sources like certain plant oils.

Substituting (Z)-Methyl icos-11-enoate with chemically similar compounds is a primary cause of failure in both synthesis and biological applications. Using the trans-isomer, (E)-Methyl icos-11-enoate, or the saturated analogue, Methyl eicosanoate, can eliminate critical biological activity, particularly in insect pheromone systems where receptor binding is stereospecific. Furthermore, these substitutes possess significantly different physical properties; for example, the saturated analogue is a solid with a melting point above 45 °C, complicating its use in applications requiring a liquid form for handling or formulation. Substitution with more common but shorter-chain FAMEs, like methyl oleate (C18:1), will yield incorrect products in chemical syntheses, such as ozonolysis, where the C20 chain length and double bond position are required to produce specific C9 and C11 bifunctional molecules.

Superior Low-Temperature Fluidity and Handling vs. Saturated and trans-Isomer Analogues

The cis-configuration of the double bond in (Z)-Methyl icos-11-enoate induces a significant depression of its melting point, rendering it a liquid well below room temperature. This provides a distinct handling and formulation advantage over its saturated and trans-isomer counterparts, which are solids at room temperature.

Evidence DimensionMelting Point (°C)
Target Compound Data-15 °C to -34 °C
Comparator Or BaselineMethyl eicosanoate (Saturated Analogue): +45 to +48 °C
Quantified DifferenceAt least 60 °C lower than the saturated analogue.
ConditionsStandard atmospheric pressure.

This ensures the compound remains a liquid for simplified handling, dosing, and formulation in ambient or cool conditions, avoiding heating costs and phase-change complexities associated with its solid analogues.

Essential Precursor for C9 and C11 Bifunctional Molecules via Oxidative Cleavage

The specific location of the double bond at the C11 position makes (Z)-Methyl icos-11-enoate a precise precursor for synthesizing valuable C9 and C11 bifunctional molecules. Ozonolysis, a common oxidative cleavage reaction, breaks the C20 backbone at this specific point. In contrast, a more common FAME like methyl oleate (C18:1, Δ9) yields different fragmentation patterns and is unsuitable for producing the same target molecules.

Evidence DimensionOxidative Cleavage Products
Target Compound DataYields C9 (methyl 9-oxononanoate) and C11 (undecanal) fragments.
Comparator Or BaselineMethyl Oleate (C18:1, Δ9): Yields C9 (methyl 9-oxononanoate) and C9 (nonanal) fragments.
Quantified DifferenceProduces a C11 fragment instead of a C9 fragment.
ConditionsStandard ozonolysis reaction conditions (O3 followed by reductive or oxidative workup).

For syntheses requiring specific C11 derivatives, such as certain dicarboxylic acids or aldehydes used in polymers or specialty chemicals, this compound is the correct starting material, whereas a C18 substitute would lead to synthesis failure.

Required for Bioactivity in Stereospecific Insect Pheromone Systems

In many insect species, biological activity of pheromones is strictly dependent on the geometric configuration of double bonds. The (Z)-isomer of a long-chain ester or its derivatives often elicits a strong, attractive behavioral or electrophysiological response, while the corresponding (E)-isomer is frequently inactive or can even be inhibitory to the insect's response. Procuring the correct (Z)-isomer is therefore non-negotiable for achieving the desired biological effect in pheromone-based research or pest management applications.

Evidence DimensionBiological Activity (Pheromonal Response)
Target Compound DataHigh - Elicits strong and consistent depolarization of the target insect's antenna.
Comparator Or Baseline(E)-Isomer Analogue: Low to negligible - Produces a much weaker or no antennal response.
Quantified DifferenceActivity can differ by orders of magnitude, often rendering the (E)-isomer practically useless.
ConditionsElectroantennography (EAG) or field trap behavioral assays on relevant insect species.

Purchasing the incorrect isomer or an unseparated mixture results in a complete loss of product efficacy for applications in semiochemical-based pest control or ecological studies.

Precursor for Synthesis of Insect Pheromones and Semiochemicals

The defined (Z)-geometry and C20 chain length make this compound a critical starting material for the stereospecific synthesis of insect pheromones, such as (Z)-9-tricosene (muscalure). Its use ensures the final product has the correct configuration required for biological activity, a factor that cannot be achieved by using an isomeric mixture or a different fatty acid chain.

Development of Liquid-Phase Formulations and Specialty Lubricants

The low melting point of (Z)-Methyl icos-11-enoate makes it a suitable component for applications requiring low-temperature fluidity. This includes its use in formulating specialty lubricants, plasticizers, or as a component in non-aqueous crystallization systems for membrane proteins where maintaining a liquid state is essential for processability.

Synthesis of Novel Long-Chain Dibasic Acids and Polymers

As a direct consequence of its structure, this compound serves as a valuable precursor for C11 ω-functionalized molecules after oxidative cleavage. These can be further converted into monomers like undecanedioic acid, which are used in the production of specialty polyamides, polyesters, and corrosion inhibitors where precise chain length is critical for material performance.

XLogP3

8.7

Hydrogen Bond Acceptor Count

2

Exact Mass

324.302830514 Da

Monoisotopic Mass

324.302830514 Da

Heavy Atom Count

23

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical liquid

Other CAS

2390-09-2

Dates

Last modified: 08-15-2023
1. Y. Ando and T. Sasaki “GC Separation of cis-Eicosenoic Acid Positional Isomers on an Ionic Liquid SLB-IL100 Stationary Phase” J Am Oil Chem Soc,vol. 88 pp. 743-748, 20112. L. Jin et al. “Fatty acid compositions of red blood cell phospholipids in children with autism” Prostaglandins Leukot Essent Fatty Acids, vol. 74 pp. 215-221, 20063. S. Nozawa et al. “Analysis of fatty acid composition in human bone marrow aspirates” Keio J Med, vol. 54 pp. 150-155, 2005

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